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4-nitro-2-(2-phenoxyethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
4-NITRO-2-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a chemical compound with the molecular formula C16H12N2O5 and a molecular weight of 312.28 g/mol . This compound is known for its unique structure, which includes a nitro group, a phenoxyethyl group, and an isoindole-dione core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-NITRO-2-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 4-nitrophthalic anhydride with 2-phenoxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-NITRO-2-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Scientific Research Applications
4-NITRO-2-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-2-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
4-NITRO-2-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with other similar compounds, such as:
2-phenoxyethyl 2-(4-nitrophenyl)acetate: This compound has a similar phenoxyethyl group but differs in the core structure and functional groups.
4-nitro-2-(2-phenoxyethyl)isoindole-1,3-dione: This is a closely related compound with slight variations in the substituents.
Properties
Molecular Formula |
C16H12N2O5 |
---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
4-nitro-2-(2-phenoxyethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c19-15-12-7-4-8-13(18(21)22)14(12)16(20)17(15)9-10-23-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI Key |
DYIQXJMFKKGYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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